Farnesyl Pyrophosphate Triammonium Salt
Overview
Description
Farnesyl Pyrophosphate Triammonium Salt, also known as Farnesyl pyrophosphate ammonium salt, is a compound with the molecular formula C15H37N3O7P2 and a molecular weight of 433.42 g/mol. This compound is significant in various scientific fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Farnesyl Pyrophosphate (FPP), also known as Farnesyl Pyrophosphate Triammonium Salt or Triazanium, primarily targets the P2Y12 receptors and acts as an antagonist . It has also been identified as an endogenous PPARγ agonist . These targets play a crucial role in platelet aggregation and adipocyte function regulation .
Mode of Action
FPP interacts with its targets by attenuating platelet aggregation and regulating adipocyte function . It serves as a donor in post-translational isoprenylation of proteins . This interaction results in changes in the function of these proteins, affecting various cellular processes.
Biochemical Pathways
FPP is an intermediate in the HMG-CoA reductase pathway . It is used in the biosynthesis of terpenes, terpenoids, and sterols . It also serves as a donor in post-translational isoprenylation of proteins . The affected pathways and their downstream effects include cholesterol homeostasis, cell signaling, and protein prenylation .
Pharmacokinetics
It is known that fpp is an intracellular molecule that plays a role in various biochemical pathways . Its bioavailability is likely to be influenced by these pathways and the cellular environment.
Result of Action
The action of FPP results in several molecular and cellular effects. It attenuates platelet aggregation, which can influence blood clotting . It also regulates adipocyte function, potentially affecting fat storage and metabolism . Additionally, FPP is a promiscuous ligand for a subset of nuclear receptors due to its flexible hydrocarbon chain that enables different conformations .
Biochemical Analysis
Biochemical Properties
Farnesyl Pyrophosphate (ammonium salt) is synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate through a series of enzymatic reactions . It interacts with several enzymes, proteins, and other biomolecules. For instance, it serves as a donor in post-translational isoprenylation of proteins . It is also used for prenylation of several low molecular mass G proteins, including Ras .
Cellular Effects
Farnesyl Pyrophosphate (ammonium salt) has significant effects on various types of cells and cellular processes. It is essential for cell survival and plays a role in cell signaling in the mevalonate pathway . It influences cell function by regulating cholesterol homeostasis and has been shown to regulate adipocyte function as an endogenous PPARγ agonist .
Molecular Mechanism
The molecular mechanism of Farnesyl Pyrophosphate (ammonium salt) involves its interactions at the molecular level. It serves as a donor in post-translational isoprenylation of proteins . It has been identified as an antagonist of P2Y12 receptors, attenuating platelet aggregation . Additionally, because of a flexible hydrocarbon chain that enables different conformations, it is a promiscuous ligand for a subset of nuclear receptors .
Metabolic Pathways
Farnesyl Pyrophosphate (ammonium salt) is involved in the mevalonate pathway . It is a precursor for the biosynthesis of cholesterol, ubiquinone, and dolicol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farnesyl Pyrophosphate Triammonium Salt involves the reaction of farnesyl pyrophosphate with ammonium salts under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained at a specific range to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Farnesyl Pyrophosphate Triammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Farnesyl Pyrophosphate Triammonium Salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological pathways and its interaction with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Geranylgeranyl pyrophosphate: Similar in structure but with different chain lengths and functional groups.
Isopentenyl pyrophosphate: Another related compound with variations in the isoprene units.
Uniqueness
Farnesyl Pyrophosphate Triammonium Salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its ability to participate in various chemical reactions and its applications in multiple scientific fields highlight its importance .
Properties
CAS No. |
116057-57-9 |
---|---|
Molecular Formula |
C15H31NO7P2 |
Molecular Weight |
399.36 g/mol |
IUPAC Name |
azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+; |
InChI Key |
CPYJTMLHKIWGDF-NDHHSALASA-N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N |
Appearance |
Assay:≥95%A solution in methanol:ammonium hydroxide (70:30) |
Synonyms |
Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) Ester Triammonium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Farnesyl Pyrophosphate Triammonium Salt used in this study on potential antimalarial drugs?
A1: this compound ([3H]FPP) served as a radiolabeled precursor to track the biosynthesis of isoprenoids in the Plasmodium falciparum parasite. The researchers aimed to determine if certain terpenes, proposed as potential antimalarial drugs, could inhibit this biosynthetic pathway. By using [3H]FPP, they could measure the incorporation of the radiolabel into downstream isoprenoid products and assess the impact of the terpenes on this process []. This approach helped to identify specific points of inhibition within the isoprenoid pathway, providing insights into the mechanism of action of these potential antimalarial compounds.
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